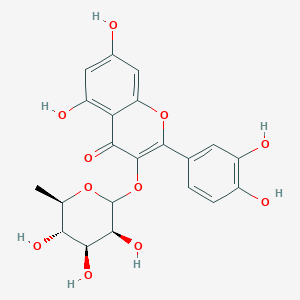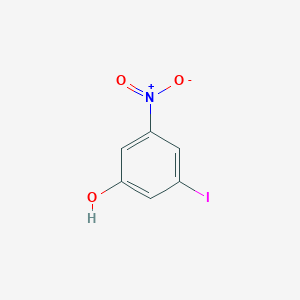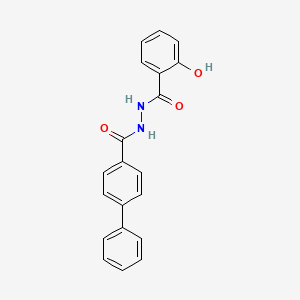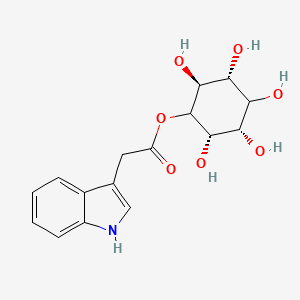
Quercetin 3-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3-O-rhamnoside is a natural product found in Harpephyllum caffrum with data available.
Scientific Research Applications
Antiviral and Anti-inflammatory Effects
Quercetin 3-O-rhamnoside (Q3R) has demonstrated significant antiviral activity against influenza A virus in mice, reducing weight loss and mortality in infected subjects. This suggests potential for Q3R as a lead in developing antiviral agents against influenza virus (Choi, Song, & Kwon, 2012). Additionally, it exhibits anti-inflammatory properties, notably in experimental models of colitis, where it mitigated the inflammatory process and improved oxidative status in the colon (Camuesco et al., 2004).
Immunomodulatory Effects
Research on Q3R has revealed its role in modulating the immune system, particularly in severe lupus mice. Q3R was found to increase the number of regulatory T cells and significantly modulate FOXP3, a key factor in immune response regulation, which could be beneficial in autoimmune diseases like lupus (Indriyanti, Soeroso, & Khotib, 2018).
Antioxidant Properties
Quercetin 3-O-rhamnoside has shown potent antioxidant activities. Studies indicate that it can effectively scavenge superoxide radicals and protect human cells from oxidative damage induced by X-radiation (Materska, Konopacka, Rogoliński, & Ślosarek, 2015). This antioxidant capability could have implications in various medical applications, including radioprotection and oxidative stress-related conditions.
Anticancer Potential
Q3R has shown cytotoxic effects on various cancer cell lines, including HeLa cervical cancer cells. It was observed to inhibit cell proliferation and promote apoptosis in these cells, suggesting its potential as an anticancer agent (Herni, Anas, Ajeng, & Yoppi, 2021). Further studies on quercetin and its glycosides in lung cancer cells revealed their ability to induce apoptosis through the mitochondrial pathway, highlighting the potential of Q3R in cancer therapy (Çinçin et al., 2014).
Biochemical Interaction and Pharmacokinetics
Studies on the interaction between lipase and Q3R through enzyme kinetics and molecular dynamics simulation have provided insights into its inhibitory effects on lipase, contributing to the development of fat-reducing functional foods (Wu et al., 2021). Moreover, pharmacokinetic research has been conducted on quercetin glycosides, including Q3R, analyzing their systemic exposure levels after administration in rat models (Qu et al., 2021).
Potential in Botanical Medicine
Quercetin and its derivatives, including Q3R, are widely present in plants and have been recognized for their varied biological activities, offering potential applications in botanical and traditional medicine. Their antioxidant, antibacterial, antiparasitic properties, and ability to alleviate the toxicity of mycotoxins make them subjects of interest in clinical medicine (Yang, Wang, Long, & Li, 2020).
properties
Product Name |
Quercetin 3-O-rhamnoside |
|---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21?/m1/s1 |
InChI Key |
OXGUCUVFOIWWQJ-GPTQEAJUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
synonyms |
quercetin 3-O-rhamnoside quercetin-3-L-rhamnoside quercetrin quercitrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)




![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)

![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)

![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)